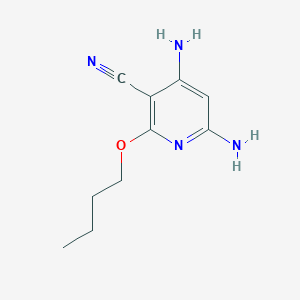

4,6-Diamino-2-butoxy-nicotinonitrile

Cat. No. B8311154

M. Wt: 206.24 g/mol

InChI Key: KGSIUERKXPFSNI-UHFFFAOYSA-N

Attention: For research use only. Not for human or veterinary use.

Patent

US07888374B2

Procedure details

A heavy walled, sealable tube suitable for microwave heating was charged with 3 mL of n-butanol and 40 mg (1.7 mmol) of sodium. The mixture was stirred until all of the sodium had reacted, then 212 mg (1.00 mmol) of 2-bromo-4,6-diaminonicotinonitrile was added. The tube was sealed, and the mixture was heated with a microwave apparatus at 150° C. for 10 minutes then cooled and poured into 10 mL of toluene. The solvents were removed under reduced pressure, then the residue was partitioned between 2 mL of saturated NaHCO3(aq.) solution and 10 mL of toluene. This was concentrated again under reduced pressure, and the residue was taken up in 5 mL of water, then extracted with ethyl acetate (1×10 mL, then 2×5 mL). The combined ethyl acetate layers were back extracted with brine (1×5 mL), dried over MgSO4, filtered, and concentrated to a yellow solid. This was purified via silica gel chromatography, eluting with 50% ethyl acetate/hexanes to provide a white solid. 1H NMR (300 MHz, d6-DMSO) δ 6.19 (s, 2H), 6.14 (s, 2H), 5.31 (s, 1H), 4.18 (t, 2H, J=6.6 Hz), 2.50 (m, 1H), 1.62 (m, 2H), 1.38 (m, 2H), 0.92 (m, 3H, J=7.1 Hz); MS (ESI) m/e=151 (M−Bu+H)+, 207 (M+H)+, 205 (M−H)−.

Identifiers

|

REACTION_CXSMILES

|

[CH2:1]([OH:5])[CH2:2][CH2:3][CH3:4].[Na].Br[C:8]1[N:15]=[C:14]([NH2:16])[CH:13]=[C:12]([NH2:17])[C:9]=1[C:10]#[N:11]>C1(C)C=CC=CC=1>[NH2:17][C:12]1[C:9]([C:10]#[N:11])=[C:8]([O:5][CH2:1][CH2:2][CH2:3][CH3:4])[N:15]=[C:14]([NH2:16])[CH:13]=1 |^1:5|

|

Inputs

Step One

Step Two

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

[Na]

|

Step Three

|

Name

|

|

|

Quantity

|

212 mg

|

|

Type

|

reactant

|

|

Smiles

|

BrC1=C(C#N)C(=CC(=N1)N)N

|

Step Four

|

Name

|

|

|

Quantity

|

10 mL

|

|

Type

|

solvent

|

|

Smiles

|

C1(=CC=CC=C1)C

|

Conditions

Temperature

|

Control Type

|

UNSPECIFIED

|

|

Setpoint

|

150 °C

|

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

A heavy walled, sealable tube suitable for microwave heating

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

had reacted

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

The tube was sealed

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

then cooled

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

The solvents were removed under reduced pressure

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

the residue was partitioned between 2 mL of saturated NaHCO3(aq.) solution and 10 mL of toluene

|

CONCENTRATION

|

Type

|

CONCENTRATION

|

|

Details

|

This was concentrated again under reduced pressure

|

EXTRACTION

|

Type

|

EXTRACTION

|

|

Details

|

extracted with ethyl acetate (1×10 mL

|

EXTRACTION

|

Type

|

EXTRACTION

|

|

Details

|

The combined ethyl acetate layers were back extracted with brine (1×5 mL)

|

DRY_WITH_MATERIAL

|

Type

|

DRY_WITH_MATERIAL

|

|

Details

|

dried over MgSO4

|

FILTRATION

|

Type

|

FILTRATION

|

|

Details

|

filtered

|

CONCENTRATION

|

Type

|

CONCENTRATION

|

|

Details

|

concentrated to a yellow solid

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

This was purified via silica gel chromatography

|

WASH

|

Type

|

WASH

|

|

Details

|

eluting with 50% ethyl acetate/hexanes

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

to provide a white solid

|

Outcomes

Product

|

Name

|

|

|

Type

|

|

|

Smiles

|

NC1=CC(=NC(=C1C#N)OCCCC)N

|

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |